2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide
Description
Properties
IUPAC Name |
2-[[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-14-23(22(28)19-12-11-17(31-2)13-21(19)32-14)33-16-9-7-15(8-10-16)25(30)27-20-6-4-3-5-18(20)24(26)29/h3-13H,1-2H3,(H2,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOCRKPEKSEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of a phenol derivative with an appropriate β-ketoester in the presence of a catalyst such as p-toluenesulfonic acid.
Introduction of the methoxy and methyl groups: The chromen-4-one core can be further functionalized by introducing methoxy and methyl groups using reagents such as methyl iodide and sodium hydride.
Coupling with the phenyl group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated chromen-4-one intermediate in the presence of a palladium catalyst.
Formation of the benzamide group: The final step involves the reaction of the phenyl-substituted chromen-4-one intermediate with an appropriate amine derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects , physicochemical properties , and synthetic methodologies .
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) contrasts with chloro/trifluoromethyl substituents in 4l and 6b (electron-withdrawing), which influence electronic density and reactivity .
Physicochemical Properties
Key Observations :
- Amide Stretching : All compounds exhibit C=O stretching near 1630–1670 cm⁻¹, confirming the presence of amide bonds .
- Aromatic Proton Shifts : Similar δ ranges (6.7–8.4 ppm) reflect conserved aromatic systems across derivatives.
- Mass Spectrometry : Chloro- and methoxy-substituted derivatives (6b, 7c) show higher molecular ion peaks due to increased halogen mass .
Key Challenges :
Biological Activity
2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide is a complex organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core and various functional groups, suggests potential therapeutic applications in various biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H20N2O6, with a molecular weight of 440.44 g/mol. The compound features a chromenyl group linked to a benzamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N2O6 |
| Molecular Weight | 440.44 g/mol |
| IUPAC Name | 2-{[4-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yloxy)benzoyl]amino}benzamide |
| InChI Key | InChI=1S/C25H20N2O6/c1-14... |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related chromen derivatives can scavenge free radicals and reduce oxidative stress markers in vitro.
Anticancer Potential
The anticancer activity of this compound has been evaluated against various cancer cell lines. For example, related compounds have shown promising cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. By inhibiting specific pro-inflammatory enzymes and cytokines, it may alleviate conditions associated with chronic inflammation.
Case Studies
- Cytotoxicity Studies : A study on chromen derivatives reported IC50 values for related compounds against A549 and MCF7 cells, suggesting that structural modifications could enhance their anticancer properties .
- In Vitro Antioxidant Activity : Research involving DPPH radical scavenging assays indicated that compounds with similar structures possess significant antioxidant activities, which could be beneficial in preventing oxidative damage in cells .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins, revealing how structural features influence their biological effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide, and what are critical reaction parameters?
- Methodological Answer : Synthesis typically involves coupling reactions, such as amide bond formation between 4-[(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy]benzoic acid derivatives and 2-aminobenzamide. Microwave-assisted reactions (e.g., 53–86% yields for analogous benzamides) under basic conditions (e.g., K₂CO₃) are effective for improving efficiency and reducing side products . Key parameters include solvent choice (e.g., acetonitrile), temperature control, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., methoxy, chromenone carbonyl) and verify substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed biological activity data for this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to assess binding affinity to target proteins (e.g., histone deacetylases). Validate models with experimental IC₅₀ values.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
- Solvent Effects : Incorporate implicit solvation models (e.g., COSMO-RS) to account for discrepancies in aqueous vs. nonpolar environments .
Q. What strategies optimize crystallographic refinement for this compound when twinning or weak diffraction occurs?
- Methodological Answer :
- Data Collection : Use high-intensity synchrotron radiation to improve resolution.
- Software Tools : Employ SHELXD for phase solution and WinGX for metric analysis. For twinned data, apply TWINLAW in SHELXL to refine twin fractions .
- Hydrogen Bonding : Map interactions (e.g., chromenone carbonyl with amide NH) to validate packing models .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the chromenone core?
- Methodological Answer :
- Analog Synthesis : Replace methoxy/methyl groups with halogens or electron-withdrawing substituents.
- Biological Assays : Test inhibitory activity against target enzymes (e.g., HDACs) using fluorescence-based assays.
- Data Correlation : Plot substituent electronic parameters (Hammett σ) against activity to identify trends .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardization : Use USP/PhEur solubility protocols (e.g., shake-flask method) with controlled pH and temperature.
- HPLC Purity Checks : Verify compound integrity (>95% purity) to exclude impurities affecting solubility .
- Co-solvent Screening : Test DMSO, PEG-400, or cyclodextrin complexes to enhance reproducibility .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in biological assays?
- Methodological Answer :
- Stability Testing : Monitor degradation via LC-MS under assay conditions (e.g., PBS buffer, 37°C).
- Cytotoxicity Controls : Include MTT assays on non-target cell lines to rule off-target effects .
- Stock Solutions : Use anhydrous DMSO (stored under N₂) to prevent hydrolysis of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
